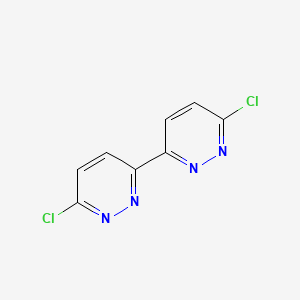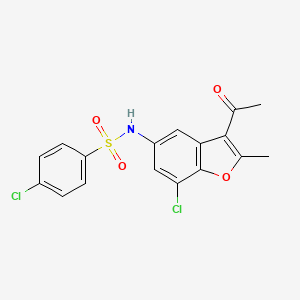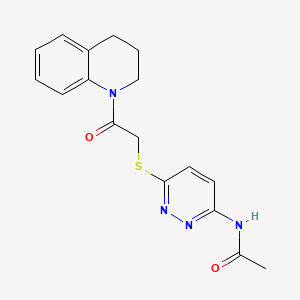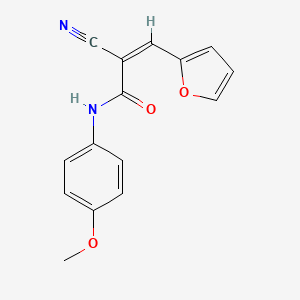![molecular formula C18H14N4S2 B2829435 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine CAS No. 946255-58-9](/img/structure/B2829435.png)
2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, a thiazole ring, and a phenyl ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The pyridazine ring could potentially undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel heterocyclic compounds, including thiazolo[4,5-d]pyridazine derivatives, for potential use as antibacterial agents. These compounds have been synthesized through reactions involving active methylene compounds, leading to the production of derivatives with significant antibacterial activities. The studies indicate a promising avenue for developing new antimicrobial therapies leveraging the unique chemical structure of thiazolo[4,5-d]pyridazine compounds (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Analgesic and Anti-inflammatory Properties
Further research has been conducted on thiazolo[4,5-d]pyridazine derivatives to assess their analgesic and anti-inflammatory activities. These compounds were synthesized and tested in vivo, showcasing their potential in treating pain and inflammation. This suggests that thiazolo[4,5-d]pyridazine derivatives could be explored further as therapeutic agents in managing pain and inflammatory conditions (A. Demchenko, L. Bobkova, O. Yadlovskiy, T. Buchtiarova, Sergey A. Demchenko, 2015).
Antimicrobial and Antifungal Activities
Additional studies have synthesized and evaluated thiazolo[4,5-d]pyridazine derivatives for their antimicrobial and antifungal properties. These compounds have been found to exhibit significant activity against various microorganisms, highlighting their potential as broad-spectrum antimicrobial agents. This research supports the exploration of thiazolo[4,5-d]pyridazine derivatives as candidates for new antimicrobial and antifungal drugs (A. Abdelhamid, Eman K. A. Abdelall, Nadia A. Abdel-Riheem, S. Ahmed, 2010).
Heterocyclic Chemistry and Synthetic Applications
The versatility of thiazolo[4,5-d]pyridazine derivatives in heterocyclic chemistry has been demonstrated through various synthetic approaches. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. Their utility in heterocyclic synthesis underscores the importance of thiazolo[4,5-d]pyridazine derivatives in medicinal chemistry and drug development (M. Drescher, Elisabeth Öhler, E. Zbiral, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-7-phenyl-4-(pyridin-2-ylmethylsulfanyl)-[1,3]thiazolo[4,5-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c1-12-20-16-17(24-12)15(13-7-3-2-4-8-13)21-22-18(16)23-11-14-9-5-6-10-19-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQOXNWUSZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)


![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)
![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)
![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)


![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)
![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)